2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol
Description
Properties
IUPAC Name |
2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS.ClH/c1-8-6-9-12(14-7-15-13(9)18-8)16-10-4-2-3-5-11(10)17;/h2-7,17H,1H3,(H,14,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHCOAQFLXNMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the compound .
Scientific Research Applications
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling pathways involved in cell proliferation and survival . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
Comparison with Similar Compounds
Methyl vs. Ethyl Substitutions
- N-(4-Methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride (): This compound features a 6-methyl group and a 4-methoxyphenylamino substituent. The methyl group may enhance metabolic stability compared to bulkier substituents, while the methoxy group improves lipophilicity. The hydrochloride salt likely increases aqueous solubility .
- 3-((6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride (): Replacing the methyl group with ethyl introduces steric bulk, which may affect binding pocket accessibility. The ethyl group could reduce metabolic oxidation rates compared to methyl .
Functional Group Modifications
- N-Methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzenesulfonamide (): The sulfonamide group replaces the phenol, introducing a strong hydrogen-bond acceptor/donor. This modification may enhance interactions with polar kinase domains, as seen in CK2 inhibitors .
- This is advantageous for oral bioavailability .
Heterocyclic Core Modifications
Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
- Methyl 2-bromo-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)benzoate (AZ-2) (): Replacing the thiophene ring with pyrrole alters electronic properties (less electron-rich) and steric profile. Pyrrolo derivatives are reported as TTBK1 inhibitors, suggesting core-dependent target specificity .
Thieno[2,3-d]pyrimidine vs. Furo[2,3-d]pyrimidine
- The bis-methoxyphenyl groups introduce bulk, which may limit blood-brain barrier penetration .
Kinase Inhibition
- NHTP23 (3-(5-phenylthieno[2,3-d]pyrimidin-4-ylamino)benzoic acid) (): The benzoic acid group facilitates strong interactions with CK2’s acidic binding pocket, achieving IC₅₀ values in the nanomolar range. The phenol group in 2-(6-Methyl-thieno...)-phenol may mimic this interaction .
Anti-inflammatory and Analgesic Activities
- Furochromenylideneamino-pyrimidin-4-ones (): These analogs exhibit analgesic and anti-inflammatory activities, attributed to electron-withdrawing substituents (e.g., chloro, methoxy). The phenol group in the target compound may similarly modulate COX-2 inhibition .
Structural and Pharmacokinetic Comparison
Biological Activity
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is significant for its unique chemical and biological properties. The presence of both thieno and pyrimidine rings enhances its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol |
| Molecular Formula | C13H11N3OS |
| CAS Number | 1051366-79-0 |
| Molecular Weight | 253.31 g/mol |
Antimicrobial Activity
Research indicates that compounds related to the thieno[2,3-d]pyrimidine structure exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their antibacterial and antimycobacterial activities. The results showed that compounds with similar structural features demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds exhibited MIC values indicating potent antibacterial activity.
- Toxicity Assessment : The most active compounds were non-toxic at concentrations up to 200 µmol/L, suggesting a favorable safety profile for further development .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer
In a study evaluating the cytotoxic effects on breast cancer cell lines (e.g., T-47D), several derivatives were tested for their ability to inhibit cell proliferation. One compound demonstrated a significant inhibitory effect on the PI3K signaling pathway, which is crucial in cancer cell survival and proliferation.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound VIb | 45.69 | PI3Kβ |
| Compound VIb | 45.81 | PI3Kγ |
These findings suggest that the compound can serve as a lead for developing new anticancer agents targeting the PI3K pathway .
The mechanism by which this compound exerts its biological effects may involve:
Q & A
Q. What are the common synthetic routes for 2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via reductive amination using sodium cyanoborohydride (NaBHCN) at pH 6.0. Key intermediates like 2-amino-6-formylthieno[2,3-d]pyrimidin-4(3H)-one are prepared by oxidizing methanol derivatives with Dess-Martin periodinane (DMP), achieving up to 91% yield. Reaction conditions (argon atmosphere, dry methanol) are critical for stabilizing intermediates. Characterization involves:
- IR Spectroscopy : Confirms NH, C=O, and aromatic C-H stretches.
- NMR : H and C NMR verify substituent integration and coupling patterns (e.g., methyl groups at δ 2.5 ppm).
- Melting Points : Decomposition points >300°C indicate high thermal stability .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:
- IR Spectroscopy : Identifies functional groups (e.g., phenolic O-H at ~3200 cm).
- Multinuclear NMR : Resolves regiochemistry; aromatic protons appear as doublets (J = 8–10 Hz) in thienopyrimidine rings.
- X-ray Crystallography : Resolves dihedral angles (e.g., 4.9° between pyrimidine and fused benzene rings) and hydrogen-bonding networks (O-H···N, 2.78 Å) .
Advanced Research Questions
Q. How can researchers optimize reductive amination conditions to improve yields in the synthesis of thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer : Low yields (e.g., 45% for compound 4g) arise from incomplete imine formation. Optimization strategies include:
- pH Control : Maintain pH 6.0 to stabilize the imine intermediate.
- Solvent Selection : Use dry methanol to minimize hydrolysis.
- Catalyst Screening : Test alternatives to NaBHCN, such as Pd/C under hydrogen, to enhance selectivity.
Parallel monitoring via TLC or in situ IR ensures reaction progress .
Q. What strategies are employed to resolve contradictions in crystallographic data for structurally similar compounds?
- Methodological Answer : Contradictions in dihedral angles or hydrogen-bonding patterns are resolved by:
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.71073 Å) to improve signal-to-noise ratios.
- Refinement Software : SHELXL refines disordered moieties (e.g., hydroxyl groups with 50% occupancy).
- Validation Tools : Check R-factor convergence (e.g., R < 0.06) and residual electron density maps.
For example, π-π stacking interactions (3.8 Å) in related compounds explain stability differences .
Q. How does the substitution pattern on the arylaminomethyl group influence dihydrofolate reductase (DHFR) inhibitory activity?
- Methodological Answer :
- Electron-Withdrawing Groups : Chloro substituents (e.g., 4-Cl in compound 4d) enhance DHFR binding (IC = 72 nM) by increasing electrophilicity.
- Methoxy Groups : Para-methoxy (compound 4a) improves solubility but reduces potency (IC = 214 nM).
- Steric Effects : Bulky 2,5-dichloro groups (compound 4e) hinder active-site access, lowering activity (IC = 250 nM).
SAR studies require enzymatic assays (e.g., spectrophotometric NADPH oxidation) and molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
